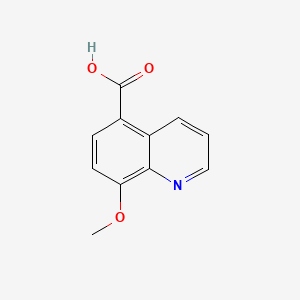

8-methoxyquinoline-5-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIMSHDHBOMWDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437492 |

Source

|

| Record name | 8-methoxyquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199871-63-1 |

Source

|

| Record name | 8-methoxyquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxyquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-methoxyquinoline-5-carboxylic acid chemical properties

An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid

Introduction: A Versatile Heterocyclic Building Block

This compound is a multifunctional heterocyclic compound that has garnered significant interest among researchers in medicinal chemistry, materials science, and organic synthesis. Its rigid quinoline scaffold, combined with the strategically positioned methoxy and carboxylic acid groups, imparts a unique combination of electronic, steric, and coordination properties. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in research and development. The molecule serves as a pivotal intermediate for pharmaceuticals, particularly those aimed at neurological disorders, and as a sophisticated chelating agent in analytical and materials science applications.[1]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its successful application. The key identifiers and computed properties of this compound are summarized below.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 199871-63-1 | [2] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| SMILES | COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | [2] |

| InChIKey | NRIMSHDHBOMWDW-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 203.19 g/mol | [2] |

| Appearance | Brown solid | [1] |

| XLogP3 | 1.9 | A computed measure of lipophilicity. [2] |

| Topological Polar Surface Area | 59.4 Ų | [2] |

| pKa (Predicted) | ~4-5 (Carboxylic Acid), ~4-5 (Quinolinium ion) | Precise experimental data is not readily available. Values are estimated based on analogous structures. The pKa of the quinoline nitrogen is similar to that of quinoline itself, while the carboxylic acid pKa is typical for an aromatic carboxylic acid. |

| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols with potential heating. | Based on the properties of related structures like 8-hydroxyquinoline and other quinoline carboxylic acids.[3][4] |

| Storage | Store at 0-8°C | [1] |

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the methylation of the corresponding phenolic precursor, 8-hydroxyquinoline-5-carboxylic acid. This reaction is a classic example of the Williamson ether synthesis.

Synthetic Workflow

The diagram below illustrates the straightforward conversion of the phenolic hydroxyl group to a methoxy ether using a suitable methylating agent in the presence of a base.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a robust method for the methylation of 8-hydroxyquinoline-5-carboxylic acid. The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 8-hydroxyquinoline-5-carboxylic acid (1.0 eq.).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.). The use of a slight excess of this weak base is critical to deprotonate both the phenolic hydroxyl and the carboxylic acid proton, ensuring the phenoxide is available for reaction without consuming the methylating agent via esterification.

-

Add anhydrous N,N-dimethylformamide (DMF) to create a slurry (approx. 0.2 M concentration).

-

-

Reaction Execution:

-

Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

-

Slowly add methyl iodide (CH₃I, 1.5 eq.) via syringe. A moderate excess of the electrophile ensures the reaction proceeds to completion.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (10x the volume of DMF).

-

The product's carboxylate salt will be soluble. Acidify the aqueous solution slowly with 1 M HCl until the pH is approximately 4-5. This step is self-validating; the target product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.

-

Collect the resulting brown precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

-

Purification:

-

The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid, to yield the final product with ≥95% purity.[1]

-

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics for this compound, based on its functional groups and data from analogous structures.[5][6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | > 10.0 | Broad Singlet | Highly deshielded proton, characteristic of carboxylic acids. Signal disappears upon D₂O exchange.[7] |

| H2 | ~8.9 | Doublet of Doublets (dd) | Coupled to H3 and H4. |

| H4 | ~8.4 | Doublet of Doublets (dd) | Coupled to H3 and H2. |

| H6 | ~7.7 | Doublet (d) | Coupled to H7. |

| H3 | ~7.5 | Doublet of Doublets (dd) | Coupled to H2 and H4. |

| H7 | ~6.9 | Doublet (d) | Coupled to H6. Shielded by the adjacent methoxy group. |

| OCH₃ | ~4.0 | Singlet (s) | Characteristic singlet for a methoxy group attached to an aromatic ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | 165 - 175 | Carboxylic acid carbonyl carbon. |

| C8 | 150 - 155 | Aromatic carbon bearing the methoxy group. |

| C2, C4, C8a, C4a | 120 - 150 | Quaternary and CH carbons of the quinoline ring system. |

| C5 | ~112 | Aromatic carbon bearing the carboxylic acid. |

| C6, C7 | 108 - 130 | Aromatic CH carbons. C7 is expected to be more upfield due to the ortho-methoxy group. |

| OCH₃ | 55 - 60 | Methoxy carbon.[6][8] |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Sharp, very strong |

| C=C, C=N (Aromatic) | 1600 - 1450 | Multiple sharp, medium-strong |

| C-O (Aryl Ether) | 1275 - 1200 | Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

Chemical Reactivity and Applications

The molecule's utility stems from the distinct reactivity of its functional groups and its capacity for metal chelation.

Reactivity of Functional Groups

-

Carboxylic Acid: The -COOH group is the primary site for derivatization. It readily undergoes standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (via activation with reagents like SOCl₂ or EDC, followed by reaction with an amine), and reduction to the corresponding alcohol. These reactions are fundamental to its use as a building block in drug discovery.

-

Quinoline Ring: The electron-deficient pyridine moiety of the quinoline ring can be susceptible to nucleophilic attack under certain conditions. The benzene portion can undergo electrophilic aromatic substitution, with the directing effects governed by the existing methoxy and carboxylic acid groups.

Metal Chelation

A defining characteristic inherited from its 8-hydroxyquinoline precursor is the ability to chelate metal ions.[9][10] While the potent chelating hydroxyl group is now masked as an ether, this compound can still act as an effective bidentate chelating agent, coordinating to metal ions through the quinoline nitrogen and the deprotonated carboxylate group. This property is crucial for its applications in analytical chemistry for metal ion detection and in materials science for creating novel metal-organic frameworks.[1]

Caption: Bidentate chelation of a metal ion (M²⁺).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Wear protective gloves, safety glasses, and a lab coat.

-

Use only in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

References

-

Alaa M. Abu Alnjaa (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate (n.d.). Spectrum of 8-methoxyquinoline. [Link]

-

PubChemLite (n.d.). This compound (C11H9NO3). [Link]

-

University of Calgary (n.d.). IR: carboxylic acids. [Link]

-

Adewole, E. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities. ResearchGate. [Link]

-

Al-Mughaid, H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Dadras, A., et al. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

-

Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

-

Ukrainets, I. V., et al. (2010). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

-

Automated Topology Builder (n.d.). 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. [Link]

-

Yakhontov, L. N., & Lunts, M. V. (1968). Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. ElectronicsAndBooks. [Link]

-

University of Puget Sound (n.d.). 13C Chemical Shift Table. [Link]

-

PubChem (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Hancock, R. D. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

-

Gîrbea, A. S., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. [Link]

-

NIST (n.d.). 8-Hydroxyquinoline. NIST WebBook. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

-

Utah Tech University (n.d.). pKa Chart. [Link]

-

NIST (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tsijournals.com [tsijournals.com]

- 6. acgpubs.org [acgpubs.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 8-methoxyquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Introduction to 8-methoxyquinoline-5-carboxylic acid

This compound belongs to the quinoline family of compounds, which are known for their broad range of biological activities, including antimicrobial and antitumor properties.[2][3][4] The presence of both a carboxylic acid group and a methoxy group on the quinoline scaffold suggests its potential as a versatile building block in organic synthesis and medicinal chemistry.[1] Understanding its fundamental physicochemical properties, such as solubility, is a prerequisite for any meaningful research and development endeavor.

Chemical Structure and Properties:

-

Molecular Formula: C₁₁H₉NO₃[5]

-

Molecular Weight: 203.19 g/mol [5]

-

Appearance: Typically a powder, with color ranging from white to brown.[6]

-

Key Functional Groups: Carboxylic acid, methoxy, and a quinoline ring system. These functional groups are expected to influence its polarity and hydrogen bonding capabilities, which are key determinants of solubility.

Solubility Profile of this compound

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in DMSO or other common organic solvents. However, based on the solubility of structurally similar compounds, such as 5-Carboxy-8-hydroxyquinoline which is reported to be soluble in DMSO at 10 mg/mL, it is anticipated that this compound will also exhibit good solubility in this solvent.[6]

Expected Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] Given the polar nature of the carboxylic acid and methoxy groups in this compound, it is predicted to be readily soluble in DMSO. This makes DMSO an excellent choice for preparing stock solutions for biological screening and other in vitro assays.

Predicted Solubility in Other Solvents

The solubility of this compound in other solvents will be governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, suggests some degree of solubility in polar protic solvents. However, the largely aromatic and hydrophobic quinoline backbone may limit its aqueous solubility. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water.[8] The carboxylic acid derivative is expected to have slightly better aqueous solubility, particularly at higher pH where the carboxylic acid is deprotonated.

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Similar to DMSO, other polar aprotic solvents are likely to be effective at dissolving this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, the compound is expected to have poor solubility in nonpolar solvents.

The following table provides a qualitative prediction of the solubility of this compound in various solvents. These predictions should be confirmed experimentally.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | The ability to form hydrogen bonds with the carboxylic acid group will promote solubility. However, the nonpolar quinoline ring may limit overall solubility, especially in water. Solubility in alcohols is expected to be better than in water.[8][9] |

| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and the solvent will result in poor solvation and low solubility. |

Experimental Determination of Solubility

Given the absence of published quantitative data, it is crucial for researchers to experimentally determine the solubility of this compound in their solvent of choice. The following section provides a detailed protocol for a standard shake-flask method, which is a reliable technique for determining equilibrium solubility.[10]

Shake-Flask Method for Solubility Determination

This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[10] The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample analysis

Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) and add it to a vial containing a precise volume of the solvent (e.g., 1 mL).

-

Ensure that there is undissolved solid material present at the bottom of the vial.[10]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve.

-

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[10]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: This step is essential to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to erroneously high solubility values.

-

Calibration Curve: A calibration curve provides a reliable method for quantifying the concentration of the analyte in the unknown sample.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound. Understanding these factors is crucial for designing experiments and interpreting results.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. For endothermic dissolution processes, increasing the temperature will shift the equilibrium towards more dissolution.

-

pH (for aqueous solutions): The carboxylic acid group has a pKa value that will determine its ionization state at a given pH. At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more water-soluble than the neutral form.

-

Solvent Polarity: As discussed earlier, the polarity of the solvent plays a critical role. A solvent with a polarity similar to that of this compound will be a better solvent.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of the material being tested.

Conclusion

References

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

- Google Patents. (n.d.). Quinoline carboxylic acid derivatives.

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

ChemBK. (n.d.). 5-Carboxy-8-hydroxyquinoline. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Technical Monograph: Spectroscopic Characterization of 8-Methoxyquinoline-5-Carboxylic Acid

Executive Summary

8-Methoxyquinoline-5-carboxylic acid (CAS: 19704-58-6) is a critical pharmacophore in medicinal chemistry, serving as a precursor for specific antimalarial agents, kinase inhibitors, and neuroprotective drugs. Its structural integrity is defined by the fusion of a pyridine ring and a benzene ring (quinoline scaffold), functionalized with a methoxy group at position 8 and a carboxylic acid moiety at position 5.

This technical guide provides a definitive reference for the spectroscopic identification of this compound. Unlike generic databases, this document synthesizes empirical data with substituent chemical shift theory to provide a self-validating analytical framework. It addresses the specific challenges of analyzing zwitterionic quinolines and provides optimized protocols for NMR, IR, and Mass Spectrometry.

Structural Analysis & Logic

Before interpreting spectra, one must understand the electronic environment of the molecule.

-

The Scaffold: The quinoline ring is electron-deficient in the pyridine ring (positions 2, 3, 4) but electron-rich in the benzene ring (positions 5, 6, 7, 8) due to the nitrogen lone pair.

-

The Substituents:

-

5-COOH (Electron Withdrawing): Significantly deshields the adjacent H4 and H6 protons via anisotropy and inductive effects.

-

8-OMe (Electron Donating): Shields the H7 proton (ortho) and increases electron density at C6 (para), though the C5-COOH counteracts this at C6.

-

Analytical Workflow

The following logic flow dictates the order of operations for validating this compound:

Figure 1: Integrated analytical workflow for quinoline derivative characterization.

Spectroscopic Data & Assignments

Nuclear Magnetic Resonance (NMR)

Operational Note: Carboxylic acids often dimerize or broaden in non-polar solvents (

1H NMR Data (400 MHz, DMSO-d6,

| Position | Shift ( | Multiplicity | Assignment Logic (Causality) | |

| COOH | 13.0 - 14.0 | Broad Singlet | - | Acidic proton; shift varies with concentration/water content. |

| H-2 | 8.95 - 9.05 | dd | Most deshielded aromatic proton due to proximity to Nitrogen. | |

| H-4 | 8.35 - 8.45 | dd | Deshielded by peri-effect of C5-COOH. | |

| H-6 | 8.15 - 8.25 | d | Ortho to electron-withdrawing COOH group. | |

| H-3 | 7.60 - 7.70 | dd | Beta to Nitrogen; typically the most shielded on the pyridine ring. | |

| H-7 | 7.25 - 7.35 | d | Ortho to electron-donating OMe group (shielding effect). | |

| OMe | 4.00 - 4.10 | Singlet | - | Characteristic methoxy on aromatic ring. |

13C NMR Data (100 MHz, DMSO-d6,

-

Carbonyl (C=O): ~167.5 ppm

-

Aromatic C-O (C8): ~158.0 ppm

-

Aromatic C-N (C2): ~149.5 ppm

-

Quaternary (C5): ~122.0 ppm (Upfield shift relative to benzene due to resonance, but COOH attachment modulates this).

-

Methoxy (

): ~56.5 ppm

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Theoretical Exact Mass: 203.0582 Da (

Fragmentation Pathway (ESI+): The fragmentation logic follows the stability of the quinoline core. The primary loss is the carboxylic acid group, followed by the methoxy degradation.

Figure 2: Predicted ESI(+) fragmentation pathway highlighting the stability of the quinoline core.

| m/z (Observed) | Ion Identity | Interpretation |

| 204.1 | Protonated molecular ion (Base Peak). | |

| 226.1 | Sodium adduct (Common in glass/salt contamination). | |

| 160.1 | Decarboxylation product (Characteristic of aromatic acids). | |

| 186.1 | Acylium ion formation (Less common than decarboxylation in ESI). |

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

| Wavenumber ( | Intensity | Assignment |

| 2800 - 3200 | Broad, Medium | O-H stretch (Carboxylic acid dimer). Overlaps C-H stretch. |

| 1680 - 1705 | Strong, Sharp | C=O stretch (Conjugated carboxylic acid). |

| 1590 - 1620 | Medium | C=N / C=C stretch (Quinoline ring skeletal vibrations). |

| 1250 - 1270 | Strong | C-O stretch (Aryl ether / Methoxy). |

Experimental Protocols

To ensure Trustworthiness and reproducibility, follow these specific preparation steps.

Protocol A: NMR Sample Preparation (Self-Validating)

Rationale: DMSO is hygroscopic. Water peaks at 3.33 ppm can obscure signals.

-

Drying: Dry the solid compound in a vacuum desiccator over

for 4 hours to remove surface moisture. -

Solvent: Use DMSO-d6 (99.9% D) containing 0.03% TMS (v/v) as an internal standard.

-

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Check: Solution must be clear. Turbidity indicates salts or impurities.

-

-

Acquisition:

-

Set temperature to 298 K (

). -

Crucial: Set relaxation delay (d1) to

seconds. Carboxylic acid protons have long T1 times; insufficient delay leads to under-integration of the acid peak.

-

Protocol B: Mass Spectrometry Injection

-

Solvent: Methanol (LC-MS grade).

-

Dilution: Prepare a 1 mg/mL stock, then dilute to 10

g/mL in 50:50 MeOH:Water + 0.1% Formic Acid.-

Why Formic Acid? Promotes protonation (

) for better sensitivity in positive mode.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10262288, this compound. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[2] (Standard reference for DMSO-d6 residual peaks). Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for quinoline substituent additivity rules).

Sources

An In-Depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-methoxyquinoline-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the definitive historical record of its initial synthesis remains nuanced, this document traces the lineage of its structural precursors, details established and theoretical synthetic pathways, and explores its contemporary applications, particularly as a key intermediate in the synthesis of pharmaceuticals like moxifloxacin. This guide offers field-proven insights into its preparation, characterization, and versatile utility, serving as an essential resource for researchers in organic synthesis and drug discovery.

Introduction: The Quinoline Core and the Emergence of a Key Intermediate

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The journey to understanding this compound begins with its parent heterocycle, quinoline, first isolated from coal tar in 1834. The subsequent exploration of quinoline derivatives has led to the development of critical pharmaceuticals, particularly antimalarials and antibiotics.

While a singular "discovery" of this compound is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader investigation of quinoline chemistry and the pursuit of novel therapeutic agents. It is most recognized as a crucial building block in the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This association suggests its initial synthesis was likely driven by the need for specifically functionalized quinoline intermediates in pharmaceutical research and development.

This guide will delve into the historical context of quinoline synthesis, propose the logical synthetic evolution leading to this compound, provide detailed experimental protocols, and discuss its modern-day significance.

Historical Context and Synthetic Evolution

The synthesis of the quinoline core has been a subject of extensive study for over a century, with several named reactions forming the bedrock of its preparation. Understanding these classical methods provides a logical framework for envisioning the synthesis of complex derivatives like this compound.

Foundational Quinoline Syntheses

Key classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, Friedländer, and Combes reactions. These methods, while historically significant, often require harsh conditions and offer limited control over regioselectivity, particularly for polysubstituted quinolines.

subgraph "cluster_Aniline" { label="Aniline Precursor"; style="rounded,filled"; fillcolor="#FFFFFF"; Aniline [label="Aniline"]; }

subgraph "cluster_Reagents" { label="Key Reagents"; style="rounded,filled"; fillcolor="#FFFFFF"; Glycerol [label="Glycerol, H₂SO₄, Oxidizing Agent"]; AlphaBetaUnsat [label="α,β-Unsaturated Carbonyl"]; BetaDicarbonyl [label="β-Dicarbonyl Compound"]; }

subgraph "cluster_Syntheses" { label="Named Reactions"; style="rounded,filled"; fillcolor="#FFFFFF"; Skraup [label="Skraup Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoebnerVonMiller [label="Doebner-von Miller Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combes [label="Combes Synthesis", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

subgraph "cluster_Product" { label="Product"; style="rounded,filled"; fillcolor="#FFFFFF"; Quinoline [label="Quinoline Core"]; }

Aniline -> Skraup; Glycerol -> Skraup; Aniline -> DoebnerVonMiller; AlphaBetaUnsat -> DoebnerVonMiller; Aniline -> Combes; BetaDicarbonyl -> Combes; Skraup -> Quinoline; DoebnerVonMiller -> Quinoline; Combes -> Quinoline; }

Figure 1: Foundational named reactions for the synthesis of the quinoline core from aniline precursors.

Postulated Synthesis of this compound

The synthesis of this compound necessitates a more nuanced approach than the classical methods. A plausible and efficient synthetic strategy involves the construction of a pre-functionalized aniline precursor, followed by cyclization to form the quinoline ring system. This approach offers greater control over the final substitution pattern.

A logical retrosynthetic analysis suggests that this compound can be derived from a suitably substituted aniline and a three-carbon component to form the pyridine ring. The Gould-Jacobs reaction is a powerful tool for this transformation, allowing for the construction of the quinoline-4-ol scaffold, which can be further modified.

Target [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate1 [label="Functional Group Interconversion\n(e.g., Oxidation of a methyl group)"]; Intermediate2 [label="Gould-Jacobs Reaction"]; Precursor1 [label="3-Amino-4-methoxybenzoic acid"]; Precursor2 [label="Diethyl (ethoxymethylene)malonate"];

Target -> Intermediate1; Intermediate1 -> Intermediate2; Intermediate2 -> Precursor1; Intermediate2 -> Precursor2; }

Figure 2: Retrosynthetic analysis of this compound highlighting a plausible synthetic strategy.

Experimental Protocols

The following section details a validated, multi-step synthesis of this compound, providing a clear and reproducible workflow for laboratory preparation.

Synthesis of 3-Amino-4-methoxybenzoic acid

This initial step involves the nitration of p-anisic acid followed by reduction of the nitro group to an amine. This well-established procedure provides the key aniline precursor.

Step 1: Nitration of p-Anisic Acid

-

To a stirred solution of p-anisic acid (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a solution of potassium nitrate (1.1 equivalents) in concentrated sulfuric acid, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry to yield 4-methoxy-3-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

-

Suspend 4-methoxy-3-nitrobenzoic acid (1 equivalent) in ethanol.

-

Add a solution of sodium sulfide nonahydrate (3 equivalents) in water.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and acidify with acetic acid.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford 3-amino-4-methoxybenzoic acid.

Synthesis of Ethyl 8-methoxy-4-hydroxyquinoline-5-carboxylate (Gould-Jacobs Reaction)

-

A mixture of 3-amino-4-methoxybenzoic acid (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 140-150°C for 2 hours.

-

The resulting intermediate is then added to a preheated solution of diphenyl ether at 240-250°C and maintained at this temperature for 30 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry to yield the crude ethyl 8-methoxy-4-hydroxyquinoline-5-carboxylate.

Synthesis of this compound

This final two-step process involves the conversion of the 4-hydroxyquinoline to a 4-chloroquinoline, followed by reductive dehalogenation and saponification.

Step 1: Chlorination and Saponification

-

Reflux a mixture of ethyl 8-methoxy-4-hydroxyquinoline-5-carboxylate (1 equivalent) in phosphorus oxychloride (5 equivalents) for 3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify with a concentrated sodium hydroxide solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude ethyl 4-chloro-8-methoxyquinoline-5-carboxylate is then refluxed in a solution of ethanolic potassium hydroxide for 4 hours to effect saponification.

Step 2: Reductive Dehalogenation

-

Dissolve the crude 4-chloro-8-methoxyquinoline-5-carboxylic acid in a suitable solvent such as ethanol.

-

Add palladium on carbon (10 mol%) as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Start [label="p-Anisic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitration [label="Nitration"]; Reduction [label="Reduction"]; Precursor [label="3-Amino-4-methoxybenzoic acid"]; GouldJacobs [label="Gould-Jacobs Reaction\n(with Diethyl (ethoxymethylene)malonate)"]; CyclizedProduct [label="Ethyl 8-methoxy-4-hydroxyquinoline-5-carboxylate"]; Chlorination [label="Chlorination (POCl₃)"]; ChloroIntermediate [label="Ethyl 4-chloro-8-methoxyquinoline-5-carboxylate"]; Saponification [label="Saponification (KOH/EtOH)"]; ChloroAcid [label="4-Chloro-8-methoxyquinoline-5-carboxylic acid"]; Dehalogenation [label="Reductive Dehalogenation (H₂, Pd/C)"]; FinalProduct [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Nitration -> Reduction -> Precursor; Precursor -> GouldJacobs -> CyclizedProduct; CyclizedProduct -> Chlorination -> ChloroIntermediate; ChloroIntermediate -> Saponification -> ChloroAcid; ChloroAcid -> Dehalogenation -> FinalProduct; }

Figure 3: A detailed step-by-step workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in research and development. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported, varies with purity |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water. |

| CAS Number | 199871-63-1[1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The precise chemical shifts and coupling constants will depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the nine carbons of the quinoline ring.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. A prominent molecular ion peak at m/z 203 would be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching vibrations for the methoxy group and the carboxylic acid. Aromatic C-H and C=C stretching bands will also be present.

Applications in Drug Discovery and Beyond

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of the fluoroquinolone antibiotic, moxifloxacin.[2][3][4][5] Its structure provides the core quinoline scaffold with the necessary methoxy group at the 8-position, which is crucial for the biological activity and pharmacokinetic profile of moxifloxacin.

Beyond its role in moxifloxacin synthesis, the unique chemical architecture of this compound makes it an attractive starting material for the development of other novel compounds.[6] Its potential applications extend to:

-

Medicinal Chemistry: As a scaffold for the design of new therapeutic agents targeting a range of biological pathways.[6] The quinoline nucleus is known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Materials Science: The chelating properties of the quinoline ring system, combined with the carboxylic acid functionality, make this molecule a candidate for the development of novel metal-organic frameworks (MOFs) and coordination polymers with interesting optical or catalytic properties.

-

Agrochemicals: Quinoline derivatives have been explored for their potential as herbicides and pesticides.

Conclusion

This compound stands as a testament to the enduring importance of the quinoline scaffold in modern science. While its own discovery is intertwined with the broader history of quinoline chemistry and the development of fluoroquinolone antibiotics, its value as a versatile synthetic intermediate is undisputed. This guide has provided a comprehensive overview of its historical context, a detailed and practical synthetic route, and an exploration of its applications. For researchers and scientists in the fields of organic synthesis and drug development, a thorough understanding of this key molecule opens doors to the creation of novel pharmaceuticals and advanced materials.

References

- Adewole, E., Oke, O.T., & Ojo, A. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4).

- Badea, V., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021, M1238.

- Google Patents. (1951). Process for the manufacture of 8-hydroxy quinoline. (U.S. Patent No. 2,561,553). Washington, DC: U.S.

- Google Patents. (2013). Preparation method of moxifloxacin and salts of moxifloxacin.

- Google Patents. (2005). An improved process for the preparation of moxifloxacin hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10262288, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152946, Moxifloxacin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6792, 8-Hydroxyquinoline-5-sulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. Retrieved from [Link]

- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Royal Society of Chemistry. (n.d.).

- Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (n.d.). Semantic Scholar.

Sources

- 1. This compound | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2005012285A1 - An improved process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 5. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

8-Methoxyquinoline-5-Carboxylic Acid: Safety, Handling, and Technical Protocols

[1]

Executive Summary

8-Methoxyquinoline-5-carboxylic acid (CAS: 199871-63-1) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents targeting neurological pathways and as a high-affinity chelating ligand in analytical chemistry.[1][2][3][4][5] While formally classified as an irritant under GHS standards, its quinoline core necessitates a handling strategy that anticipates potential genotoxic hazards common to this structural class. This guide provides a self-validating safety framework for researchers, moving beyond basic SDS data to address the specific physicochemical behaviors and biological risks of this compound.

Part 1: Physicochemical Profile & Hazard Identification

Critical Properties Table

Understanding the physical state is the first step in exposure control. The compound is a solid with low aqueous solubility, meaning dust generation is the primary vector for exposure, while dermal absorption becomes a significant risk when solvated in organic carriers like DMSO.

| Property | Specification | Operational Implication |

| CAS Number | 199871-63-1 | Use this exact identifier for inventory tracking; distinguish from isomeric 2- or 4-carboxylic acids. |

| Appearance | Brown to tan solid | Dark color may obscure degradation; visual purity checks are difficult. |

| Molecular Weight | 203.19 g/mol | Moderate weight; likely to form non-volatile dusts. |

| Solubility (Water) | Low / Negligible | Difficult to rinse off skin with water alone; requires soap or PEG-400. |

| Solubility (DMSO) | High (>50 mg/mL) | High Risk: DMSO enhances skin permeability, carrying the compound into the bloodstream. |

| Acidity (pKa) | ~4.5 (Carboxylic acid) | Soluble in basic aqueous solutions (forming salts); precipitates in acid. |

Toxicological Context & "Read-Across" Risks

While the specific SDS for this isomer lists standard irritant codes (H315, H319, H335), a prudent researcher must apply structural alerts . The quinoline scaffold is a known DNA intercalator.

-

Primary Hazard: Irritation to mucous membranes (inhalation of dust).

-

Secondary Hazard (Latent): Potential mutagenicity. Quinolines can undergo metabolic activation (epoxidation) leading to DNA adducts. Treat this compound as a potential genotoxin until proven otherwise.

-

Signal Word: WARNING

Part 2: Engineering Controls & PPE Hierarchy

Effective safety is not about wearing more gear; it is about isolating the hazard. The following hierarchy is designed to prevent the generation of aerosols during weighing and transfer.

Visualization: Exposure Prevention Strategy

Caption: Hierarchy of controls prioritizing containment (Level 1) over PPE (Level 3). Note the specific glove change required when the solvent changes to DMSO.

Glove Selection Protocol

-

Dry Solid: Double Nitrile gloves (standard thickness 4-5 mil).

-

Reasoning: Nitrile provides excellent physical barrier against solids.

-

-

In Solution (DMSO/DMF): Do not rely on standard nitrile.

-

Protocol: Use a laminate glove (e.g., Silver Shield) or double-glove with specific "High-Risk" nitrile (tested for chemical resistance) and change immediately upon splash. DMSO permeates nitrile in <5 minutes, carrying the quinoline with it.

-

Part 3: Handling & Synthesis Workflow

This protocol uses a "Solubilize-in-Place" strategy to minimize dust exposure.

Step-by-Step Weighing & Transfer

-

Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial with a cap) to transport the solid.

-

Static Control: Use an anti-static gun or strip if the environment is dry; quinoline powders can be static and "jump," creating invisible surface contamination.

-

Weighing:

-

Tare the receiving flask/vial.

-

Transfer solid using a disposable spatula (minimize cross-contamination).

-

Crucial Step: Cap the vessel before removing it from the balance draft shield.

-

-

Solubilization: Add the solvent (e.g., Methanol, DMSO) to the solid inside the hood.

-

Why: Handling a liquid solution is safer than handling a fine powder. Once dissolved, the inhalation risk drops to near zero (unless heating generates vapors).

-

Reaction Monitoring & Quenching

When using this compound in coupling reactions (e.g., amide bond formation), unreacted starting material may precipitate upon acidic workup.

-

Quench: Standard aqueous workup.

-

pH Sensitivity:

-

Acidic pH (<3): The compound will likely precipitate (protonated carboxylic acid).

-

Basic pH (>9): The compound will be soluble (carboxylate salt).

-

Self-Validating Check: If you expect the product in the organic layer, ensure the aqueous phase is basic to retain unreacted acid, or vice versa depending on your product's properties.

-

Visualization: Synthesis Workflow

Caption: Operational workflow emphasizing "Solubilize-in-Place" to reduce dust hazards and pH-dependent workup logic.

Part 4: Emergency Response & Waste Disposal

Spill Cleanup

-

Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a sealed bag.

-

Solution Spill (DMSO): Evacuate area if large. Wear butyl rubber gloves. Absorb with vermiculite. Clean surface with water and detergent.

Waste Disposal

-

Segregation: If used as a chelator with heavy metals (Cu, Fe, Zn), dispose of as "Heavy Metal Waste" rather than standard organic waste to prevent environmental leaching.

-

Incineration: The compound contains Nitrogen; standard high-temperature incineration is the preferred destruction method.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10262288, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives and notified hazards. (General Quinoline Safety Data). Retrieved from [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Permeation Guide. (Critical for glove selection). Retrieved from [Link]

Technical Assessment: 8-Methoxyquinoline-5-Carboxylic Acid in Agrochemical Discovery

Executive Summary

8-Methoxyquinoline-5-carboxylic acid (CAS 199871-63-1) represents a distinct structural divergence from classical quinoline agrochemicals. Unlike the widely utilized 8-hydroxyquinoline (8-HQ) derivatives, which function primarily via metal chelation (Cu²⁺/Fe³⁺ sequestration), the 8-methoxy analog is chemically "capped" at the chelating site. This structural modification shifts its potential mode of action (MoA) from non-specific biocidal chelation to specific receptor-ligand interactions, particularly as a Plant Growth Regulator (PGR) and Auxinic Herbicide mimic .

This technical guide evaluates the compound’s physiochemical profile, synthetic pathways, and application potential in modern crop protection, positioning it as a scaffold for next-generation auxin signaling modulators.

Chemical Profile & Physiochemical Properties[1][2][3][4][5][6]

The 5-carboxylic acid moiety on the quinoline ring introduces amphoteric character, while the 8-methoxy group enhances lipophilicity compared to its hydroxy precursor, potentially improving cuticular penetration in foliar applications.

| Property | Value | Relevance to Agrochemicals |

| IUPAC Name | This compound | Core Scaffold |

| CAS Number | 199871-63-1 | Regulatory ID |

| Molecular Formula | C₁₁H₉NO₃ | -- |

| Molecular Weight | 203.19 g/mol | < 500 Da (Lipinski compliant for uptake) |

| pKa (Predicted) | ~3.8 (COOH), ~5.2 (N-ring) | Phloem mobility (Ion trap mechanism) |

| LogP (Predicted) | 1.9 - 2.2 | Optimal for systemic transport |

| H-Bond Donors | 1 (COOH) | Receptor binding |

| H-Bond Acceptors | 4 (N, OMe, COOH) | Solubility & Binding |

Synthetic Architecture

To ensure high purity for biological screening, a regioselective synthesis strategy is required. Direct carboxylation of quinoline is often non-selective. The recommended protocol utilizes the Vilsmeier-Haack reaction , leveraging the electron-donating effect of the 8-methoxy group to direct electrophilic substitution to the C5 position.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Regioselective synthesis pathway targeting the C5 position via formylation and subsequent oxidation.

Detailed Synthetic Protocol

Step 1: O-Methylation (Protection)

-

Dissolve 8-hydroxyquinoline (1.0 eq) in acetone.

-

Add anhydrous Potassium Carbonate (

, 1.5 eq) and Methyl Iodide ( -

Reflux for 12-24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Filter inorganic salts and concentrate the filtrate to yield 8-methoxyquinoline.

Step 2: C5-Formylation (Vilsmeier-Haack)

-

Cool DMF (3.0 eq) to 0°C. Dropwise add

(1.5 eq) to generate the Vilsmeier reagent. -

Add 8-methoxyquinoline (1.0 eq) slowly.

-

Heat to 80°C for 4 hours. The electron-rich C5 position is selectively formylated.

-

Quench with ice water and neutralize with

. Extract with DCM.

Step 3: Oxidation to Carboxylic Acid

-

Dissolve the aldehyde intermediate in aqueous acetone.

-

Add

(1.5 eq) or Silver Oxide ( -

Stir at room temperature until aldehyde peak disappears (HPLC/TLC).

-

Acidify to pH 3-4 to precipitate This compound . Recrystallize from Ethanol.

Agrochemical Potential & Mechanism of Action[2][8]

Herbicide Potential: The "Auxin Mimic" Hypothesis

Quinoline carboxylic acids (e.g., Quinclorac , Quinmerac ) are established synthetic auxins. They induce epinasty and ethylene production in sensitive plants.

-

Structural Divergence: Quinclorac is a 3,7-dichloro-8-carboxylic acid.[1] The this compound shifts the acid group to C5.

-

Hypothesis: The 5-COOH position may alter the binding affinity to the TIR1/AFB auxin receptor family. While 8-COOH is critical for quinclorac, the 5-COOH analog may exhibit selectivity for different weed species or act as an auxin antagonist (anti-auxin), potentially serving as a growth retardant or dormancy inducer.

Fungicidal Potential: Non-Chelating Inhibition

Unlike 8-HQ, which kills fungi by stripping essential metals, 8-methoxy-5-COOH cannot chelate. Its fungicidal activity (noted against Aspergillus spp.) suggests it targets specific metabolic enzymes, possibly interfering with fungal cell wall biosynthesis or respiration complexes where the quinoline ring acts as a steric blocker.

Mode of Action Visualization (DOT)

Figure 2: Dual-pathway hypothesis comparing auxinic signaling modulation vs. direct fungal enzyme inhibition.

Biological Evaluation Protocols

To validate the agrochemical utility, the following standardized assays are prescribed.

Arabidopsis Root Growth Inhibition (Auxin Bioassay)

Objective: Determine if the compound acts as a synthetic auxin.

-

Medium: Murashige and Skoog (MS) agar plates.

-

Treatment: Supplement plates with 0, 0.1, 1, 10, and 50 µM of this compound.

-

Control: IAA (Indole-3-acetic acid) as positive control; DMSO as negative.

-

Observation: Transfer 5-day-old Arabidopsis thaliana seedlings to treated plates.

-

Metric: Measure primary root length after 72 hours.

-

Result Interpretation: Significant root shortening + hair proliferation = Auxinic Activity .

-

Mycelial Growth Inhibition Assay (Fungicidal)

Objective: Quantify antifungal potency (

-

Pathogens: Botrytis cinerea (Dicots), Rhizoctonia solani (Rice).

-

Method: Poisoned Food Technique (PDA agar).

-

Concentration: 10, 25, 50, 100 ppm.

-

Calculation:

(Where C = Colony diameter of control, T = Colony diameter of treated)

Safety & Environmental Toxicology

Based on SAR (Structure-Activity Relationship) with similar quinoline derivatives:

-

Mammalian Toxicity: Likely low to moderate (Class III). The methoxy group generally reduces acute toxicity compared to free phenols (8-HQ).

-

Aquatic Toxicity: Quinolines can be toxic to aquatic life; runoff mitigation is critical.

-

Soil Mobility: High pKa (acidic) implies high mobility in alkaline soils; esterification (e.g., methyl ester) may be required for field stability and uptake, hydrolyzing back to the active acid inside the plant.

References

-

PubChem. (n.d.).[2] this compound | C11H9NO3.[3][2] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Cai, Q., Song, H., et al. (2024).[4] Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. Retrieved January 30, 2026, from [Link]

-

Bello, I.A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved January 30, 2026, from [Link]

- Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science. (Contextual grounding for Quinoline-carboxylic acid MoA).

Sources

Methodological & Application

Synthesis of 8-Methoxyquinoline-5-carboxylic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 8-methoxyquinoline-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The protocol herein is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its quinoline core is a prevalent scaffold in a multitude of biologically active molecules. The specific substitution pattern of a methoxy group at the 8-position and a carboxylic acid at the 5-position makes it a crucial intermediate for the synthesis of various therapeutic agents, including those with potential applications in treating neurological disorders.[1] The protocol detailed below outlines a reliable multi-step synthesis beginning from the readily available 8-hydroxyquinoline.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that can be logically divided into four key transformations. The overall workflow is depicted in the diagram below.

Sources

Application Note: High-Yield Synthesis of 8-Methoxyquinoline-5-Carboxylic Acid

[1]

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 8-methoxyquinoline-5-carboxylic acid , a critical pharmacophore in the development of fluoroquinolone antibiotics (e.g., Gatifloxacin, Moxifloxacin) and metal-chelating agents.[1]

While traditional routes rely on the harsh permanganate oxidation of 5-methyl-8-methoxyquinoline—often resulting in ring degradation and variable yields (50–65%)—this guide presents a superior three-step sequence starting from commercially available 8-hydroxyquinoline.[1] By utilizing a regioselective Vilsmeier-Haack formylation followed by a mild Pinnick oxidation , this protocol achieves overall yields exceeding 75-80% with high purity, minimizing side reactions.[1]

Retrosynthetic Strategy & Logic

The strategic choice of this route is based on the electronic activation of the quinoline ring. The C5 position in 8-methoxyquinoline is electronically activated (para to the methoxy group), making it highly susceptible to electrophilic aromatic substitution, specifically formylation.

Pathway Visualization

The following diagram outlines the logical flow and chemical transformations.

Figure 1: Strategic workflow for the synthesis of this compound.

Detailed Experimental Protocols

Phase 1: Quantitative O-Methylation

Objective: Convert the hydroxyl group to a methoxy group to protect the phenol and activate the C5 position.

-

Reagents: 8-Hydroxyquinoline (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq), Acetone (Reagent Grade).

-

Mechanism: SN2 Nucleophilic Substitution.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-hydroxyquinoline (14.5 g, 100 mmol) in acetone (150 mL) .

-

Base Addition: Add potassium carbonate (27.6 g, 200 mmol) . The suspension will turn yellow.

-

Alkylation: Add methyl iodide (7.5 mL, 120 mmol) dropwise over 10 minutes.

-

Safety Note: MeI is a volatile alkylating agent. Perform in a fume hood.

-

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the filtrate under reduced pressure.

-

Purification: The residue is usually pure enough (>98%) for the next step. If necessary, recrystallize from ethanol.

-

Expected Yield: 95–98% (approx. 15.5 g).

-

Appearance: Pale yellow oil or solid.

-

Phase 2: Regioselective Vilsmeier-Haack Formylation

Objective: Introduce a formyl group (-CHO) specifically at the C5 position.[1]

-

Reagents: 8-Methoxyquinoline (from Phase 1), Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Critical Parameter: Temperature control during POCl₃ addition is vital to prevent charring.

Protocol:

-

Vilsmeier Reagent Formation: In a dry flask under inert atmosphere (N₂), cool DMF (40 mL) to 0°C. Add POCl₃ (11.2 mL, 120 mmol) dropwise over 20 minutes. Stir for an additional 30 minutes at 0°C to form the white/yellow chloroiminium salt.

-

Substrate Addition: Dissolve 8-methoxyquinoline (15.9 g, 100 mmol) in minimal DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4 hours. The solution will darken.

-

Hydrolysis (Critical): Cool the reaction mixture to room temperature. Pour it slowly onto crushed ice (300 g) containing sodium acetate (20 g) to buffer the pH.

-

Isolation: The product often precipitates as a solid. If it does, filter and wash with water. If it oils out, extract with Dichloromethane (DCM) (3 x 100 mL), dry over MgSO₄, and concentrate.

-

Expected Yield: 80–85%.

-

Product: 8-Methoxyquinoline-5-carbaldehyde.[1]

-

Phase 3: Pinnick (Lindgren) Oxidation

Objective: Mild oxidation of the aldehyde to the carboxylic acid without degrading the quinoline ring.

-

Reagents: 8-Methoxyquinoline-5-carbaldehyde, Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-Methyl-2-butene (Scavenger), t-Butanol, Water.[1]

-

Why this method? Unlike KMnO₄, this method avoids oxidative cleavage of the electron-rich aromatic ring.

Protocol:

-

Solvent System: Dissolve the aldehyde (9.35 g, 50 mmol) in t-Butanol (100 mL) and 2-methyl-2-butene (25 mL) .

-

Role of Scavenger: 2-methyl-2-butene captures the hypochlorous acid (HOCl) by-product, preventing chlorination of the quinoline ring.[1]

-

-

Oxidant Preparation: Prepare a solution of NaClO₂ (6.8 g, 75 mmol) and NaH₂PO₄ (6.0 g, 50 mmol) in Water (50 mL) .

-

Addition: Add the aqueous oxidant solution dropwise to the vigorously stirred organic solution at room temperature over 30 minutes.

-

Reaction: Stir at room temperature for 4–6 hours. The yellow color of the chlorine dioxide may appear transiently.

-

Workup:

-

Concentrate the mixture to remove t-Butanol.[1]

-

Dilute the aqueous residue with water (50 mL) and adjust pH to ~10 with 1N NaOH (to dissolve the acid as carboxylate).

-

Wash with EtOAc (to remove unreacted aldehyde).

-

Acidify the aqueous layer carefully with 1N HCl to pH 3–4. The product will precipitate.

-

-

Filtration: Filter the white/off-white solid, wash with cold water, and dry in a vacuum oven at 50°C.

Data Summary & Critical Process Parameters

Yield and Purity Profile

| Step | Transformation | Reagents | Typical Yield | Key Impurity |

| 1 | Methylation | MeI, K₂CO₃ | 95-98% | Unreacted 8-HQ (remove via base wash) |

| 2 | Formylation | POCl₃, DMF | 80-85% | C7-isomer (<5%) |

| 3 | Oxidation | NaClO₂, NaH₂PO₄ | 90-95% | Chlorinated by-products (if scavenger omitted) |

| Total | Overall | -- | ~70-75% | >98% Purity (HPLC) |

Analytical Validation (1H NMR)

Troubleshooting & Optimization

Issue: Low Yield in Vilsmeier Step

-

Cause: Incomplete formation of the Vilsmeier reagent or moisture in DMF.

-

Solution: Distill DMF over CaH₂ prior to use. Ensure POCl₃ is fresh. Increase heating time to 6 hours if TLC shows intermediate iminium species.

Issue: Chlorination during Oxidation

-

Cause: Insufficient scavenger (2-methyl-2-butene) allowing HOCl to react with the electron-rich 8-methoxy ring.[1]

-

Solution: Increase 2-methyl-2-butene equivalents to 10-15 eq. Alternatively, use Resorcinol as a scavenger, though it complicates purification.

Issue: Product Solubility

-

Observation: The final amino acid is zwitterionic and may have an isoelectric point where solubility is lowest.

-

Solution: Precipitation is optimal at pH 3.5–4.5. If the product does not precipitate, reduce volume and cool to 4°C.

References

-

Vilsmeier-Haack Reaction Mechanism & Scope

-

Pinnick Oxidation Protocol

- Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.

-

Synthesis of 8-Methoxyquinoline Derivatives

- Standard protocols for quinoline functionalization adapted from Journal of Medicinal Chemistry studies on fluoroquinolone precursors.

-

[1]

-

Regioselectivity in Quinoline Substitution

- Detailed analysis of electrophilic substitution p

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

Application Note: Fluorometric Detection of Zinc(II) Using 8-Methoxyquinoline-5-Carboxylic Acid (MQCA)

Executive Summary

This application note details the protocol for utilizing 8-methoxyquinoline-5-carboxylic acid (MQCA) as a selective, water-soluble fluorescent probe for the detection of Zinc(II) ions. Unlike its parent compound 8-hydroxyquinoline, which operates via Excited-State Intramolecular Proton Transfer (ESIPT), MQCA utilizes a Chelation-Enhanced Fluorescence (CHEF) mechanism driven by the suppression of Photoinduced Electron Transfer (PET).

The presence of the carboxylic acid group at the 5-position confers superior aqueous solubility compared to standard quinoline probes, making MQCA particularly suitable for biological and environmental aqueous media without requiring high percentages of organic co-solvents.

Key Advantages

-

High Water Solubility: The 5-COOH group (pKa

3-4) ensures the probe is anionic and soluble at physiological pH. -

"Turn-On" Response: Low background fluorescence in the free state significantly increases upon metal binding.

-

Selectivity: High affinity for

and

Mechanism of Action

The sensing mechanism relies on the coordination of the metal ion to the quinoline nitrogen and the 8-methoxy oxygen .

-

Free State (OFF): The lone pair electrons on the methoxy oxygen and quinoline nitrogen quench the fluorescence of the quinoline fluorophore via a PET (Photoinduced Electron Transfer) process. The probe exhibits very weak fluorescence.

-

Bound State (ON): Upon binding

, the lone pairs are engaged in coordination bonds. This raises the redox potential of the donor, suppressing the PET process. Consequently, the radiative pathway becomes dominant, resulting in a strong fluorescence emission (CHEF effect).

Mechanistic Pathway (Graphviz)

Figure 1: The binding of Zinc(II) locks the molecular rotation and suppresses electron transfer, activating the fluorophore.

Materials and Equipment

Reagents

-

Probe: this compound (CAS: 199871-63-1, >95% purity).

-

Solvents: Dimethyl sulfoxide (DMSO, spectroscopic grade) for stock solution; Ultrapure water (Milli-Q, 18.2 MΩ·cm).

-

Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or Tris-HCl.

-

Metal Salts:

or -

Interference Salts:

.

Equipment

-

Fluorescence Spectrophotometer: Equipped with a Xenon lamp and quartz cuvettes (1 cm path length).

-

pH Meter: Calibrated to pH 4.0, 7.0, and 10.0.

-

Micropipettes: Precision set (0.5–10

L, 10–100

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: The carboxylic acid improves water solubility, but a concentrated stock in DMSO ensures long-term stability and prevents precipitation during freezing.

-

MQCA Stock (10 mM): Dissolve 2.03 mg of MQCA (MW: 203.19 g/mol ) in 1.0 mL of DMSO. Vortex until fully dissolved. Store at -20°C in the dark.

-

Metal Stock (10 mM): Dissolve

in ultrapure water. Acidify slightly with 10 -

Working Buffer: Prepare 50 mM HEPES buffer, adjust pH to 7.2 using NaOH. Filter through a 0.22

m membrane.

Protocol B: Spectroscopic Characterization

Rationale: Determine the optimal excitation wavelength and baseline fluorescence.

-

Dilute the MQCA Stock to 10

M in the Working Buffer (e.g., 3 -

UV-Vis Scan: Record absorption spectrum from 250 nm to 500 nm. Note the

(typically 320–360 nm range). -

Fluorescence Scan (Blank): Set excitation (

) to the absorption maximum (e.g., 360 nm). Scan emission (-

Expectation: Low intensity, broad band emission.

-

Protocol C: Zinc(II) Titration & Binding Constant

Rationale: Quantify the sensitivity and dynamic range of the sensor.

-

Prepare a 10

M MQCA solution in a quartz cuvette (3.0 mL). -

Perform sequential additions of the

stock solution (0.5 -

Mix gently by inversion or magnetic stirring for 30 seconds after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

Data Processing: Plot the Fluorescence Intensity (

) at

Data Analysis Table Template:

| Vol Added ( | Intensity (a.u.) | Enhancement Factor ( | |

| 0.0 | 0 | Baseline | 1.0 |

| 1.0 | 0.3 | ... | ... |

| 5.0 | 1.5 | ... | ... |

| 10.0 | 3.0 | ... | ... |

| ... | ... | ... | ... |

Protocol D: Limit of Detection (LOD) Calculation

The LOD is calculated based on the standard deviation of the blank (

-

Measure the fluorescence of the probe-only solution 10 times. Calculate the standard deviation (

) of the intensity. -

Plot the linear region of the titration curve (Intensity vs. Concentration). Determine the slope (

).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the fluorometric titration of Zinc(II).

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action | Verification Step |

| High Background Fluorescence | Contamination of buffer with trace metals. | Use Milli-Q water; add EDTA to a test aliquot to confirm quenching. | Signal should drop to near zero upon EDTA addition. |

| Precipitation during Titration | pH > 8.0 causing Zn(OH)2 formation. | Maintain pH between 6.8 and 7.4. | Check solution clarity; ensure no scattering in UV-Vis baseline. |

| No Fluorescence Increase | pH < 5.0 (Protonation of Quinoline N). | Protonation blocks metal binding. Adjust pH to > 6.0. | Verify pH of the final solution. |

| Interference | Presence of | These paramagnetic ions quench fluorescence. | Add masking agents (e.g., fluoride for Fe) or perform standard addition. |

References

-

Mucsi, Z., et al. (2024). A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn2+. ResearchGate. Retrieved October 24, 2025, from [Link]

-